molecular formula C22H19N3O5 B11558869 4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11558869
M. Wt: 405.4 g/mol
InChI Key: GBPMINJPPHZSAS-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a complex organic compound characterized by its unique structure, which includes a methoxybenzyl group, a nitrophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-[(3-methoxybenzyl)oxy]benzohydrazide and 2-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Halogens, nucleophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzohydrazides.

Scientific Research Applications

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, while the benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-methylphenyl)methylidene]benzohydrazide
  • 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide
  • 4-[(benzyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methoxy]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19N3O5/c1-29-20-7-4-5-16(13-20)15-30-19-11-9-17(10-12-19)22(26)24-23-14-18-6-2-3-8-21(18)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

GBPMINJPPHZSAS-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.